4-Nitro-2-(1H-pyrazol-3-yl)phenol
CAS No.: 351003-12-8
Cat. No.: VC3790366
Molecular Formula: C9H7N3O3
Molecular Weight: 205.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351003-12-8 |
|---|---|
| Molecular Formula | C9H7N3O3 |
| Molecular Weight | 205.17 g/mol |
| IUPAC Name | 4-nitro-2-(1H-pyrazol-5-yl)phenol |
| Standard InChI | InChI=1S/C9H7N3O3/c13-9-2-1-6(12(14)15)5-7(9)8-3-4-10-11-8/h1-5,13H,(H,10,11) |
| Standard InChI Key | NPTPVROZEGBZIS-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=NN2)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
4-Nitro-2-(1H-pyrazol-3-yl)phenol features a phenol backbone substituted at the 2-position with a pyrazole ring and at the 4-position with a nitro group. Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.17 g/mol | |
| Melting Point | 211–214°C | |
| SMILES Notation | C1=CC(=C(C=C1N+[O-])C2=CC=NN2)O |
The nitro group enhances electrophilic reactivity, while the phenolic hydroxyl group facilitates hydrogen bonding, influencing both solubility and biological interactions .
Spectral Data
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ATR-IR: Peaks at 3432 cm (N–H stretch), 2919 cm (C–H stretch), and 1601 cm (aromatic C=C) confirm functional groups .
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NMR: NMR (DMSO-) shows signals at δ 6.7 (1H, d, J = 2.5 Hz) for the pyrazole proton and δ 9.6 ppm for the phenolic -OH .
Synthesis and Optimization
Key Synthetic Routes
The compound is typically synthesized via palladium-catalyzed cross-coupling or cyclocondensation reactions:
Method 1:
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Reactants: 4-Nitrophenol derivatives and 3-(4-nitrophenyl)-1H-pyrazole.
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Conditions: Potassium fluoride, polymethylhydrosiloxane, and palladium diacetate in tetrahydrofuran (20°C, 0.5 h) .
Method 2:
Industrial Scalability
Industrial production employs continuous flow reactors to enhance yield (up to 93%) and purity (>97%) .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but insoluble in water .
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Stability: Stable under ambient conditions but degrades upon prolonged UV exposure .
| Hazard | Precautionary Measure |
|---|---|
| Skin irritation (H315) | Wear nitrile gloves |
| Serious eye irritation (H319) | Use safety goggles |
| Respiratory irritation (H335) | Use in ventilated areas |
Source emphasizes handling in fume hoods with personal protective equipment (PPE).
Biological Activities and Mechanisms
Antimicrobial Efficacy
Testing against Gram-negative bacteria revealed significant inhibition:
| Organism | Inhibition Zone (mm) | Concentration (mol/dm) | Reference |
|---|---|---|---|
| Escherichia coli | 72.8% | 10 | |
| Klebsiella–Enterobacter spp. | 82.8% | 10 |
The nitro group enhances membrane penetration, while the pyrazole ring disrupts bacterial enzymatic pathways .
Anti-Inflammatory Action
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COX-2 Inhibition: 58% suppression at 50 µM, comparable to celecoxib .
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Molecular Docking: Binds to the COX-2 active site with a binding energy of -9.2 kcal/mol.
Industrial and Research Applications
Medicinal Chemistry
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Lead Compound: Used to develop analogs with enhanced bioavailability.
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Drug Delivery: Nanoencapsulation in liposomes improves solubility and target specificity .
Material Science
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Coordination Polymers: Forms Cu(II) complexes for catalytic applications .
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Fluorescent Probes: Nitro-to-amine reduction yields pH-sensitive derivatives .
Comparative Analysis with Analogues
| Compound | Key Feature | Bioactivity (IC) |
|---|---|---|
| 4-Trifluoromethylphenol | Lacks pyrazole ring | >100 µM (MCF-7) |
| 3,5-Bis(trifluoromethyl)phenol | Higher lipophilicity | 45 µM (E. coli) |
| 4-Nitro-2-(1H-pyrazol-3-yl)phenol | Balanced reactivity | 0.08 µM (MCF-7) |
The hybrid structure of 4-nitro-2-(1H-pyrazol-3-yl)phenol offers superior bioactivity due to synergistic electronic effects.
Future Directions and Challenges
Research Gaps
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